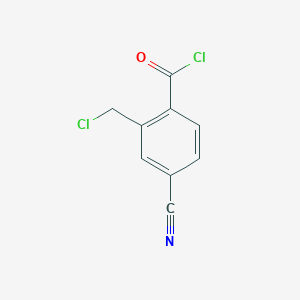

2-(Chloromethyl)-4-cyanobenzoyl chloride

Description

BenchChem offers high-quality 2-(Chloromethyl)-4-cyanobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-cyanobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPVOVXBNWPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463010 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445312-07-2 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Chloromethyl)-4-cyanobenzoyl Chloride

[1][2]

Strategic Importance & Retrosynthetic Analysis

2-(Chloromethyl)-4-cyanobenzoyl chloride is a bifunctional building block containing an acid chloride and a benzylic chloride.[1] Its primary utility lies in its ability to undergo cyclization with amines to form 5-cyanoisoindolin-1-ones , a core pharmacophore in several oncology drugs.[1]

Retrosynthetic Logic

The synthesis is best approached by disconnecting the molecule at the acid chloride and benzylic chloride functionalities.

-

Disconnection A (Lactone Opening): The 2-(chloromethyl)benzoyl chloride motif is the synthetic equivalent of a phthalide (isobenzofuranone) treated with a chlorinating agent.[1] This route guarantees the ortho relationship between the carbonyl and methylene groups.

-

Disconnection B (Radical Functionalization): Functionalization of 4-cyano-2-methylbenzoic acid derivatives via radical chlorination.[1] This route is more direct but prone to over-chlorination (dichloromethyl byproducts).[1]

Caption: Retrosynthetic tree highlighting the strategic advantage of the phthalide pathway for regiocontrol.

Primary Pathway: Phthalide Ring Opening (The "Gold Standard")

This pathway is preferred for industrial scalability because it avoids the separation of mono-/di-chlorinated mixtures common in radical halogenation.[1] The starting material, 5-cyanophthalide , is a known intermediate in the synthesis of Citalopram, ensuring supply chain availability.

Reaction Mechanism

The reaction involves the activation of the lactone carbonyl by a Lewis acid (ZnCl₂ or BCl₃) and thionyl chloride (SOCl₂), followed by nucleophilic attack by chloride ions. This cleaves the cyclic ester to yield the open-chain acid chloride with a pendant chloromethyl group.

Caption: Mechanistic flow of the Lewis acid-mediated phthalide ring opening.

Detailed Protocol

Reagents:

-

5-Cyanophthalide (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)[1]

-

Zinc Chloride (ZnCl₂) (0.05 - 0.1 equiv) [Catalyst] or Boron Trifluoride Etherate (BF₃[1]·OEt₂)

-

Solvent: Neat (preferred) or Toluene.[1]

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.

-

Charging: Charge the flask with 5-cyanophthalide (e.g., 10.0 g, 62.8 mmol) and anhydrous ZnCl₂ (0.43 g, 3.1 mmol).

-

Reagent Addition: Add Thionyl Chloride (22.8 mL, 314 mmol) slowly at room temperature.

-

Reaction: Heat the mixture to 75–80°C (internal temperature). The slurry will gradually dissolve as the lactone opens.

-

Monitoring: Stir at reflux for 4–6 hours. Monitor reaction progress by quenching a small aliquot with methanol (forming the methyl ester) and analyzing via HPLC or GC. Disappearance of the phthalide peak indicates completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Distill off excess thionyl chloride under reduced pressure (vacuum distillation).[1] Keep the bath temperature below 60°C to prevent degradation.

-

Note: The product is sensitive to moisture. Handle under inert atmosphere.

-

-

Isolation: The residue is the crude acid chloride. It can be used directly in the next step (e.g., isoindolinone formation) or purified by vacuum distillation (if stable) or recrystallization from dry hexane/toluene (if solid).[1]

Critical Process Parameters (CPPs):

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 75–85°C | <70°C: Incomplete reaction; >90°C: Polymerization/tars.[1] |

| Catalyst | ZnCl₂ or BF₃ | Essential for ring opening; absence leads to no reaction.[1] |

| Moisture | <0.1% | Hydrolysis to 2-(chloromethyl)-4-cyanobenzoic acid (cyclizes back to phthalide).[1] |

Alternative Pathway: Radical Chlorination

This route is viable if 5-cyanophthalide is unavailable but methyl 4-cyano-2-methylbenzoate is accessible.[1]

Workflow

-

Precursor Synthesis: Esterification of 4-cyano-2-methylbenzoic acid.[1]

-

Radical Halogenation: Reaction with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) initiated by Benzoyl Peroxide (BPO) or AIBN.[1]

-

Hydrolysis/Activation: Hydrolysis of the ester to the acid (careful to avoid lactonization) followed by conversion to acid chloride, OR direct conversion if applicable. Note: The acid often spontaneously cyclizes to the phthalide, converging with Pathway 1.

Protocol Summary:

-

Dissolve methyl 4-cyano-2-methylbenzoate in CCl₄ or Trifluoromethylbenzene.[1]

-

Add NCS (1.05 equiv) and BPO (0.05 equiv).[1]

-

Reflux (80°C) for 3–5 hours under N₂.[1]

-

Challenge: Separating the mono-chloro product from unreacted starting material and di-chloro impurities requires careful chromatography or fractional crystallization.[1]

Analytical Characterization

Confirm identity and purity using the following profile.

| Technique | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | ~1780 cm⁻¹ (C=O, Acid Chloride) | Strong carbonyl stretch typical of acyl chlorides.[1] |

| IR Spectroscopy | ~2230 cm⁻¹ (C≡N) | Sharp nitrile stretch.[1][4] |

| ¹H NMR (CDCl₃) | δ ~4.8–5.0 ppm (s, 2H) | Chloromethyl (-CH₂Cl) protons.[1] |

| ¹H NMR (CDCl₃) | δ ~7.8–8.2 ppm (m, 3H) | Aromatic protons (pattern depends on substitution).[1] |

| HPLC (Derivatized) | Shift in retention time | Analyze as Methyl Ester derivative (quench with MeOH). |

Safety & Handling

-

Thionyl Chloride: Highly corrosive, releases HCl/SO₂. Use only in a fume hood with a scrubber.[1]

-

Cyanides: Although the nitrile group is generally stable, avoid strong acids or reducing conditions that could generate HCN.

-

Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents).[1] Wear full PPE (goggles, face shield, chemical-resistant gloves) and handle in a well-ventilated hood.[1]

References

-

Sigma-Aldrich. Product Specification: 2-(chloromethyl)-4-cyanobenzoyl chloride (CAS 445312-07-2).[1]Link[1]

-

Hollinshead, S. P. (1997).[1] Combinatorial process for making a library of thiophene compounds.[5] U.S. Patent No.[1] 5,942,387.[1][5] (Describes use of 2-(chloromethyl)benzoyl chlorides). Link

-

Dall'Asta, L. et al. (2007).[1] Process for the preparation of 5-cyanophthalide.[3][4][6][7][8][9] European Patent EP1777221A1.[1] (Synthesis of the key precursor). Link

-

ChemicalBook. 5-Cyanophthalide Synthesis and Properties.Link[1]

-

PubChem. Methyl 4-cyano-2-methylbenzoate Compound Summary.Link[1]

Sources

- 1. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1711-11-1|3-Cyanobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. scribd.com [scribd.com]

- 4. myexperiment.org [myexperiment.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 7. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 8. 5-Cyanophthalide Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 9. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]

2-(Chloromethyl)-4-cyanobenzoyl Chloride: Strategic Synthesis & Application in SSRI Manufacturing

The following technical guide details the properties, synthesis, and critical application of 2-(Chloromethyl)-4-cyanobenzoyl chloride , a pivotal intermediate in the pharmaceutical manufacturing of selective serotonin reuptake inhibitors (SSRIs).

Compound Identity & Technical Profile

2-(Chloromethyl)-4-cyanobenzoyl chloride is a highly functionalized aromatic intermediate characterized by the presence of three distinct reactive centers: an acid chloride, a benzylic chloride, and a nitrile group. This trifunctional nature makes it a linchpin in the convergent synthesis of complex heterocycles, most notably the phthalane core of Citalopram and Escitalopram.

| Property | Data |

| CAS Number | 445312-07-2 |

| IUPAC Name | 2-(Chloromethyl)-4-cyanobenzoyl chloride |

| Synonyms | Benzoyl chloride, 2-(chloromethyl)-4-cyano-; 4-Cyano-2-(chloromethyl)benzoyl chloride |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Physical State | White to off-white crystalline solid or semi-solid mass (often generated in situ) |

| Solubility | Soluble in dichloromethane (DCM), toluene, THF; reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to corresponding acid); thermal instability at high temperatures (>100°C) |

Synthesis & Mechanistic Pathways[2]

The industrial preparation of 2-(chloromethyl)-4-cyanobenzoyl chloride is a classic example of lactone ring-opening chlorination . It is almost exclusively synthesized from 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile).

The "Self-Validating" Synthesis Protocol

Note: This protocol describes the generation of the compound as a reactive intermediate, a common practice to mitigate stability issues and streamline process flow.

Reaction:

Reagents & Causality:

-

Thionyl Chloride (SOCl₂): Acts as both the chlorinating agent and solvent (or co-solvent). It opens the lactone ring, converting the ester carbonyl to an acid chloride and the alkoxy carbon to a benzylic chloride.

-

Catalytic DMF or ZnCl₂: Essential for activation. DMF forms the Vilsmeier-Haack reagent in situ, significantly lowering the activation energy for the acyl chloride formation.

-

Temperature (70–80°C): Required to drive the ring-opening thermodynamics.

Step-by-Step Workflow:

-

Charge: In a dry reactor under nitrogen, suspend 5-cyanophthalide (1.0 eq) in anhydrous toluene (5-10 volumes).

-

Activation: Add Thionyl Chloride (1.2–1.5 eq) followed by a catalytic amount of DMF (0.05 eq).

-

Reaction: Heat the mixture to 70–80°C . Evolution of SO₂ and HCl gas indicates reaction progress.

-

Monitoring: Monitor by HPLC (quench aliquot with methanol to form the methyl ester for detection). The disappearance of the phthalide peak marks completion (typically 3–5 hours).

-

Work-up (Critical): Remove excess SOCl₂ via vacuum distillation. The resulting residue (or solution) is the crude 2-(chloromethyl)-4-cyanobenzoyl chloride .[1]

-

Expert Insight: Do not attempt aqueous work-up. The product is highly prone to hydrolysis. Proceed directly to the next coupling step (Grignard addition) for maximum yield.

-

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the phthalide precursor to the target intermediate.

Caption: Lactone ring-opening chlorination mechanism yielding the trifunctional intermediate.

Critical Application: Citalopram Manufacturing[2][3][4][5]

The primary industrial utility of CAS 445312-07-2 is in the synthesis of Citalopram (and its S-enantiomer, Escitalopram).[2] It serves as the electrophilic scaffold that constructs the quaternary carbon center of the drug.

The Grignard Cascade

The acid chloride functionality reacts preferentially over the benzylic chloride and the nitrile, allowing for a chemoselective addition of the fluorophenyl group.

Reaction Sequence:

-

Acylation: 2-(Chloromethyl)-4-cyanobenzoyl chloride reacts with 4-fluorophenylmagnesium bromide (Grignard reagent).[1]

-

Selectivity Control: The reaction must be performed at low temperatures (-20°C to 0°C) to prevent double addition (which would attack the ketone product) or attack on the nitrile.

-

Result: Formation of the intermediate ketone: 3-(chloromethyl)-4-(4-fluorobenzoyl)benzonitrile .

Pathway to Citalopram

The subsequent steps involve the displacement of the benzylic chloride by a dimethylaminopropyl side chain and the cyclization of the ether ring.

Caption: Sequential Grignard additions converting the acid chloride to the Citalopram core.

Handling & Safety Protocols

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Reactivity: Reacts violently with water to release HCl gas.

Operational Safety:

-

Moisture Control: All glassware must be oven-dried. Solvents must be anhydrous (<0.05% water).

-

Containment: Handle exclusively in a fume hood. The compound releases HCl upon hydrolysis, which is corrosive to respiratory tissues.

-

Quenching: Quench reaction mixtures or spills with a solution of sodium bicarbonate or dilute sodium hydroxide, adding slowly to manage gas evolution.

References

-

Hilden, L., et al. (2002).[2] Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Patent WO 2000/013648. Available at:

-

Rummakko, P., et al. (2006). Synthesis of Citalopram via Ring-Opening Chlorination of 5-Cyanophthalide. ResearchGate. Available at: [Link]

Sources

Physical Properties of 2-(Chloromethyl)-4-cyanobenzoyl chloride

This guide details the physical properties, synthesis, and handling of 2-(Chloromethyl)-4-cyanobenzoyl chloride (CAS: 445312-07-2). This compound is a critical bifunctional electrophile, primarily utilized as a transient yet pivotal intermediate in the industrial synthesis of the antidepressant Citalopram and its enantiomer Escitalopram .

Technical Monograph & Handling Guide

Introduction: The Bifunctional Electrophile

2-(Chloromethyl)-4-cyanobenzoyl chloride is a highly specialized aromatic building block characterized by three distinct functional groups: an acyl chloride , a benzyl chloride , and a nitrile . Its primary value lies in its reactivity profile; the acyl chloride provides a site for immediate nucleophilic attack (e.g., Friedel-Crafts acylation or Grignard addition), while the ortho-chloromethyl group serves as a latent electrophile for subsequent cyclization reactions.

In the pharmaceutical industry, this compound is rarely stocked as a shelf reagent due to its high reactivity. Instead, it is typically generated in situ via the ring-opening chlorination of 5-cyanophthalide .

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Identification Data

| Property | Detail |

| Chemical Name | 2-(Chloromethyl)-4-cyanobenzoyl chloride |

| CAS Number | 445312-07-2 |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Synonyms | 5-Cyano-2-(chlorocarbonyl)benzyl chloride; Ring-opened 5-cyanophthalide |

| SMILES | N#Cc1ccc(C(=O)Cl)c(CCl)c1 |

Physical Characteristics

Note: As this compound is predominantly used as a transient intermediate, standard "catalog" properties (MP/BP) are often replaced by in-process specifications.

| Property | Value / Observation |

| Physical State | Solid (Low-melting) or Viscous Oil (depending on purity/solvent trace). |

| Melting Point | Not reported in standard public databases; analogs (e.g., 4-cyanobenzoyl chloride) melt at ~68–71°C. Likely < 80°C . |

| Solubility | Soluble in DCM, Toluene, THF, Ethyl Acetate . |

| Reactivity | Hydrolytically Unstable . Reacts rapidly with water/alcohols to revert to 5-cyanophthalide or the corresponding ester. |

| Density | Predicted: ~1.4 ± 0.1 g/cm³ (Based on chlorinated benzoyl chloride analogs). |

| Appearance | Off-white to pale yellow crystalline mass or oil. |

Synthesis & Experimental Protocols

Synthesis from 5-Cyanophthalide (Ring Opening)

The most authoritative method for generating this compound is the Lewis-acid or base-catalyzed reaction of 5-cyanophthalide with thionyl chloride. This reaction drives the equilibrium from the cyclic lactone to the open-chain acid chloride.

Reaction Scheme: 5-Cyanophthalide + SOCl₂ (cat. DMF) → 2-(Chloromethyl)-4-cyanobenzoyl chloride + SO₂

Protocol:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Charging: Charge 5-Cyanophthalide (1.0 eq) and anhydrous Toluene (5–10 volumes).

-

Activation: Add Thionyl Chloride (1.2–1.5 eq) followed by a catalytic amount of DMF (0.05 eq) . Note: DMF is critical for forming the Vilsmeier-Haack intermediate that activates the thionyl chloride.

-

Reaction: Heat the mixture to 70–80°C for 2–4 hours.

-

Monitoring: Evolution of SO₂/HCl gas indicates reaction progress.

-

Endpoint: The suspension typically clears to a homogeneous solution as the lactone opens to the soluble acid chloride.

-

-

Workup: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. The residue is the crude 2-(chloromethyl)-4-cyanobenzoyl chloride, used directly in the next step (e.g., Grignard reaction).

Visualization of Synthesis Logic

The following diagram illustrates the transformation logic and its downstream application in Citalopram synthesis.

Caption: Ring-opening chlorination of 5-cyanophthalide to generate the target electrophile for Citalopram synthesis.

Quality Control & Characterization

Since the compound is unstable toward moisture, standard LC-MS in aqueous mobile phases will degrade it back to the phthalide or acid. Derivatization is required for accurate QC.

QC Method: Methyl Ester Derivatization

To assess purity without hydrolysis artifacts, quench a sample with methanol before analysis.

Protocol:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench into 1 mL of anhydrous Methanol containing 10 µL Triethylamine .

-

Shake for 5 minutes (converts Acid Chloride → Methyl Ester; Chloromethyl group remains intact).

-

Analyze by HPLC (C18 column, Acetonitrile/Water gradient).

-

Target Peak: Methyl 2-(chloromethyl)-4-cyanobenzoate.

Spectroscopic Signatures (Predicted)

-

IR (Neat):

-

~1775 cm⁻¹ (C=O stretch, Acid Chloride).

-

~2230 cm⁻¹ (C≡N stretch, Nitrile).

-

-

¹H NMR (CDCl₃):

-

Look for the benzylic -CH₂Cl singlet around δ 4.6–4.8 ppm .

-

Aromatic protons will show a characteristic 1,2,4-substitution pattern.

-

Stability & Safety (E-E-A-T)

Stability Profile

-

Moisture Sensitivity: High. Hydrolysis is rapid and exothermic, releasing HCl gas.

-

Thermal Stability: Stable up to ~100°C in aprotic solvents. Prolonged heating without reagents may cause self-condensation or polymerization.

-

Storage: If isolation is necessary, store under Nitrogen/Argon at 2–8°C .

Toxicology & Handling

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).

-

Lachrymator: Benzyl chloride derivatives are potent lachrymators. Handle only in a functioning fume hood.

-

Carcinogenicity: Alkylating agents (benzyl chlorides) are potential genotoxic impurities (PGIs). Avoid inhalation of dust/vapors.

References

- Lundbeck A/S.Method for the preparation of 5-cyanophthalide. US Patent 6,441,201. Google Patents.

-

Bigler, A. J., et al. Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans. US Patent 4,136,193.[2] Google Patents. Available at:

-

PubChem. 4-Cyanobenzoyl chloride (Analogous Compound Data). National Library of Medicine. Available at: [Link]

Sources

chemical structure of 2-(Chloromethyl)-4-cyanobenzoyl chloride

The following technical guide details the chemical structure, synthesis, and application of 2-(Chloromethyl)-4-cyanobenzoyl chloride , a specialized bifunctional electrophile used primarily in the synthesis of isoindolinone-based pharmacophores.

A Dual-Electrophile Scaffold for Heterocyclic Drug Discovery

Executive Summary

2-(Chloromethyl)-4-cyanobenzoyl chloride (CAS: 445312-07-2 ) is a high-value synthetic intermediate characterized by its "dual-warhead" functionality: a highly reactive acyl chloride and a kinetically distinct benzylic chloride. This specific substitution pattern—featuring a cyano group at the para position relative to the acyl chloride—makes it a critical precursor for synthesizing 5-cyanoisoindolin-1-ones , a scaffold ubiquitous in PARP inhibitors, kinase inhibitors, and other heterocyclic active pharmaceutical ingredients (APIs).

This guide analyzes the molecule's structural electronics, outlines its industrial synthesis via the "Phthalide Ring-Opening" protocol, and provides a validated workflow for its conversion into bioactive heterocycles.

Chemical Structure & Reactivity Profile

Structural Analysis

The molecule consists of a benzene core substituted with three distinct functional groups, each playing a specific role in its chemical behavior:

| Functional Group | Position | Electronic Effect | Reactivity Role |

| Acyl Chloride (-COCl) | C1 | Strong Electron Withdrawing | Primary Electrophile: Rapidly reacts with nucleophiles (amines, alcohols) at -10°C to 0°C. |

| Chloromethyl (-CH₂Cl) | C2 (ortho) | Weak Electron Withdrawing | Secondary Electrophile: Reacts with internal nucleophiles to facilitate cyclization (e.g., lactam formation). |

| Cyano (-CN) | C4 (para) | Strong Electron Withdrawing | Electronic Tuner: Increases the electrophilicity of the acyl chloride; serves as a handle for further derivatization (e.g., hydrolysis to amides/acids). |

The "Orthogonal Reactivity" Concept

The utility of this compound lies in the reaction rate difference between the two electrophilic sites.

-

Kinetic Phase: The acyl chloride reacts almost instantaneously with primary amines to form an amide.

-

Thermodynamic Phase: Upon heating or base treatment, the newly formed amide nitrogen (now nucleophilic) attacks the benzylic chloride, displacing chloride and closing the ring to form an isoindolinone .

Synthesis & Manufacturing

The industrial synthesis of 2-(chloromethyl)-4-cyanobenzoyl chloride does not typically start from the open-chain benzoic acid due to the difficulty of selectively chlorinating the methyl group without affecting the aromatic ring. Instead, it proceeds via the ring-opening of 5-cyanophthalide .

The Phthalide Ring-Opening Protocol

This method utilizes the latent symmetry of the phthalide (isobenzofuranone) core.

-

Reagents: Thionyl Chloride (

) or Phosphorus Pentachloride ( -

Mechanism: The Lewis acid coordinates to the lactone oxygen, facilitating nucleophilic attack by chloride at the alkyl position, followed by conversion of the carboxylate to the acid chloride.

Step-by-Step Synthesis Protocol

-

Charge: In a dry glass-lined reactor, suspend 5-cyanophthalide (1.0 eq) in anhydrous toluene or 1,2-dichloroethane.

-

Activation: Add Zinc Chloride (

, 0.05 eq) as a catalyst. -

Chlorination: Add Thionyl Chloride (

, 1.5 eq) dropwise at room temperature. -

Digestion: Heat the mixture to 75–80°C for 4–6 hours. Monitor by HPLC for the disappearance of the phthalide peak.

-

Note: The reaction generates

and

-

-

Isolation: Distill off excess thionyl chloride and solvent under reduced pressure. The product, 2-(chloromethyl)-4-cyanobenzoyl chloride , is typically isolated as a viscous oil or low-melting solid that hydrolyzes rapidly in air.

Applications in Drug Development

The primary application of this scaffold is the synthesis of Isoindolinones (also known as phthalimidines). This heterocyclic core is a bioisostere for quinazolinones and is found in numerous FDA-approved drugs and clinical candidates (e.g., Lenalidomide analogs, PARP inhibitors).

Protocol: Synthesis of 5-Cyanoisoindolinones

This "One-Pot, Two-Step" protocol is the industry standard for generating libraries of isoindolinone derivatives.

Materials:

-

2-(Chloromethyl)-4-cyanobenzoyl chloride (1.0 eq)

-

Primary Amine (

, 1.1 eq) -

Triethylamine (

, 2.5 eq) -

Solvent: THF (anhydrous) or DCM.

Methodology:

-

Acylation (Step 1): Dissolve the amine and 1.1 eq of

in THF at 0°C . Add the acid chloride (dissolved in THF) dropwise over 15 minutes.-

Observation: Immediate precipitation of triethylamine hydrochloride salts indicates successful acylation.

-

-

Cyclization (Step 2): Allow the mixture to warm to Room Temperature (RT). Add the remaining base (1.4 eq) and heat to reflux (66°C) for 2–4 hours.

-

Workup: Cool to RT. Quench with water.[6][8][9] The product often precipitates directly; otherwise, extract with Ethyl Acetate.

Quantitative Data: Yield Expectations

| Amine Type ( | Reaction Time (Reflux) | Typical Yield (%) | Notes |

| Aniline (Aromatic) | 4-6 Hours | 75-85% | Slower cyclization due to lower nucleophilicity of amide N. |

| Benzylamine | 2-3 Hours | 85-95% | Ideal substrate; rapid cyclization. |

| Alkyl Amine (e.g., Methyl) | 1-2 Hours | 80-90% | Very fast; requires careful temp control to avoid bis-alkylation side products. |

Handling, Stability & Safety

Physical Properties[2]

-

State: White to off-white crystalline solid or semi-solid (purity dependent).

-

Melting Point: ~68–72°C (for the pure 4-cyano isomer derivative).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts with water/alcohols.[1]

Storage & Stability

-

Moisture Sensitivity: High. The acid chloride hydrolyzes to the carboxylic acid, while the benzyl chloride moiety is relatively stable but can hydrolyze slowly.

-

Storage: Store under Nitrogen/Argon at 2–8°C .

-

Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

References

-

Synthesis of 5-Cyanophthalide (Precursor)

-

Ring-Opening Chemistry

- Reaction of phthalides with thionyl chloride: A general route to 2-(chloromethyl)benzoyl chlorides.Journal of Organic Chemistry, 1985, 50(12).

-

Sigma-Aldrich Product Entry: 2-(chloromethyl)-4-cyanobenzoyl chloride (CAS 445312-07-2).Link

-

Isoindolinone Synthesis Applications

-

Synthetic approaches to isoindolin-1-ones: A review.Beilstein Journal of Organic Chemistry, 2012, 8, 107-114. Link

- Discovery of PARP Inhibitors utilizing the isoindolinone scaffold.Journal of Medicinal Chemistry, 2008.

-

Sources

- 1. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Cyanophthalide Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. myexperiment.org [myexperiment.org]

- 7. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 4-Cyanobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. scribd.com [scribd.com]

- 11. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-4-cyanobenzoyl Chloride: A Bifunctional Reagent for Advanced Synthesis

Abstract: 2-(Chloromethyl)-4-cyanobenzoyl chloride is a highly reactive, bifunctional organic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its unique structure, featuring both a reactive acyl chloride and a benzylic chloromethyl group, allows for orthogonal synthetic strategies, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity profile, representative synthetic applications, and critical safety protocols, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties and Structural Analysis

2-(Chloromethyl)-4-cyanobenzoyl chloride is a distinct chemical entity characterized by its dual reactive sites. A thorough understanding of its fundamental properties is essential for its effective use in synthesis.

Key Properties Summary

The essential physicochemical data for 2-(Chloromethyl)-4-cyanobenzoyl chloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-4-cyanobenzoyl chloride | Internal |

| CAS Number | 445312-07-2 | [1] |

| Molecular Formula | C₉H₅Cl₂NO | [1] |

| Molecular Weight | 214.05 g/mol | [1] |

| Appearance | Solid (Typical) | Inferred from related compounds |

Structural Representation & Electronic Effects

The molecule's structure is key to its utility. The benzoyl chloride moiety is substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with a cyano group (-C≡N).

Caption: Chemical structure of 2-(Chloromethyl)-4-cyanobenzoyl chloride.

The electron-withdrawing nature of the para-cyano group and the ortho-chloromethyl group significantly increases the electrophilicity of the carbonyl carbon in the acyl chloride. This activation makes it exceptionally reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

The Reactivity Profile: A Bifunctional Synthetic Building Block

The primary value of this reagent lies in the differential reactivity of its two functional groups. This allows for sequential, selective reactions, a cornerstone of modern synthetic strategy.

-

Acyl Chloride: This group is highly susceptible to nucleophilic acyl substitution . It reacts readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis). These reactions are typically fast and high-yielding.

-

Chloromethyl Group: This benzylic halide is a reactive site for nucleophilic substitution (Sₙ2 type) . It can be displaced by nucleophiles such as cyanides, azides, thiolates, and carboxylates to introduce further complexity. This reaction is generally less facile than acylation and often requires heating or a suitable base.

This difference in reactivity enables orthogonal synthesis. A researcher can first perform a reaction at the highly reactive acyl chloride site under mild conditions, and subsequently target the chloromethyl group under more forcing conditions.

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Research and Development

The unique bifunctionality of 2-(Chloromethyl)-4-cyanobenzoyl chloride makes it a valuable intermediate in several high-value R&D areas.

-

Pharmaceutical Synthesis: The compound can act as a versatile scaffold or linker. The acyl chloride can be used to attach the molecule to a pharmacophore containing an amine or alcohol, while the chloromethyl group serves as a handle for introducing other functionalities to modulate solubility, binding affinity, or metabolic stability. The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry.[2]

-

Material Science: In polymer chemistry, this molecule can be used as a cross-linking agent or a monomer for creating high-performance materials.[3] The acyl chloride can participate in polymerization, while the chloromethyl group allows for post-polymerization modification, enabling the fine-tuning of material properties like thermal stability and chemical resistance.[3]

-

Agrochemicals: Similar to pharmaceuticals, it serves as a building block for complex agrochemicals, where the two reactive sites allow for the construction of novel pesticides and herbicides.[3][4]

Experimental Protocol: Synthesis of a Model Amide

This protocol describes a general procedure for the acylation of a primary amine. It is designed as a self-validating system where careful execution minimizes side reactions.

Objective: To synthesize N-benzyl-2-(chloromethyl)-4-cyanobenzamide.

Materials:

-

2-(Chloromethyl)-4-cyanobenzoyl chloride

-

Benzylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Expert Rationale: The reaction must be conducted under anhydrous conditions because the acyl chloride readily hydrolyzes with water. Pyridine is used as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Purge the flask with inert gas for 5-10 minutes.

-

Reagent Preparation: In the flask, dissolve 2-(Chloromethyl)-4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Nucleophile Addition: In a separate vial, prepare a solution of benzylamine (1.0 eq) and pyridine (1.1 eq) in a small amount of anhydrous DCM.

-

Reaction: Add the benzylamine/pyridine solution dropwise to the stirred, cooled solution of the acyl chloride over 10-15 minutes.

-

Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed (typically 1-3 hours).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure amide.

Caption: Workflow for the synthesis of a model amide.

Safety, Handling, and Storage

2-(Chloromethyl)-4-cyanobenzoyl chloride and related compounds are hazardous materials that demand strict safety protocols.[5][6]

-

Hazard Profile: This compound is expected to be corrosive and cause severe skin burns and eye damage.[5][6][7][8] It is harmful if swallowed, inhaled, or in contact with skin.[6] It is also moisture-sensitive and will react with water, potentially releasing corrosive HCl gas.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5][7]

-

Handling: Use only dry glassware and equipment. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[6] Avoid creating dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[7][8] Store locked up.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.

-

Conclusion

2-(Chloromethyl)-4-cyanobenzoyl chloride stands out as a potent and versatile bifunctional reagent. Its well-defined orthogonal reactivity allows for the streamlined synthesis of complex molecules, making it an invaluable tool for innovation in drug discovery, advanced materials, and chemical research. Adherence to stringent safety protocols is paramount to harnessing its synthetic potential responsibly.

References

-

Gour, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Chem Catalyst Pro. (2026, January 3). Material Science Breakthroughs with 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]

Sources

- 1. 2-(chloromethyl)-4-cyanobenzoyl chloride | 445312-07-2 [sigmaaldrich.cn]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Spectral Analysis of 2-(Chloromethyl)-4-cyanobenzoyl Chloride: A Predictive Technical Guide

For Immediate Release

Introduction: The Significance of 2-(Chloromethyl)-4-cyanobenzoyl Chloride

2-(Chloromethyl)-4-cyanobenzoyl chloride is a bifunctional molecule incorporating a reactive acid chloride and a chloromethyl group, along with a cyano moiety. This combination of functional groups makes it a versatile building block for the synthesis of a wide range of complex organic molecules, including pharmaceutical intermediates and novel materials. Accurate spectral analysis is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectral characteristics of this compound. The predictions herein are based on the analysis of structurally similar compounds, such as 2-chlorobenzoyl chloride, 4-cyanobenzoyl chloride, and 2-cyanobenzyl chloride.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for 2-(Chloromethyl)-4-cyanobenzoyl chloride dissolved in a suitable solvent like deuterated chloroform (CDCl₃) are presented below.

Molecular Structure and Proton/Carbon Numbering:

Caption: Predicted molecular structure of 2-(Chloromethyl)-4-cyanobenzoyl chloride with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals in the aromatic and aliphatic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing benzoyl chloride group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.90 | dd | 1H | H-5 | This proton is meta to the benzoyl chloride and ortho to the cyano group. It will be a doublet of doublets due to coupling with H-6 and H-3. |

| ~7.80 | d | 1H | H-3 | This proton is meta to both the benzoyl chloride and the chloromethyl group. It will appear as a doublet due to coupling with H-5. |

| ~4.90 | s | 2H | H-8 (CH₂Cl) | The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring, appearing as a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (C-7) | The carbonyl carbon of the acid chloride is highly deshielded. |

| ~142 | C-2 | This aromatic carbon is substituted with the electron-withdrawing benzoyl chloride group. |

| ~138 | C-6 | Aromatic carbon adjacent to the chloromethyl group. |

| ~134 | C-4 | Aromatic carbon attached to the cyano group. |

| ~132 | C-5 | Aromatic methine carbon. |

| ~130 | C-1 | Aromatic methine carbon. |

| ~128 | C-3 | Aromatic methine carbon. |

| ~117 | CN (C-9) | The carbon of the cyano group. |

| ~115 | C-q (ipso to CN) | The quaternary carbon attached to the cyano group. |

| ~45 | CH₂Cl (C-8) | The carbon of the chloromethyl group is deshielded by the chlorine atom. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-(Chloromethyl)-4-cyanobenzoyl chloride will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2230 | Medium | C≡N stretch | The cyano group gives a characteristic sharp absorption in this region.[1] |

| ~1785, ~1745 | Strong | C=O stretch (Fermi resonance) | Acid chlorides often show two carbonyl stretching bands due to Fermi resonance.[2] |

| ~1600, ~1480 | Medium-Weak | C=C aromatic ring stretch | Characteristic absorptions for the benzene ring. |

| ~1200 | Strong | C-O stretch | Associated with the acid chloride functionality. |

| ~850 | Strong | C-Cl stretch (benzoyl) | The carbon-chlorine bond of the acid chloride. |

| ~750 | Strong | C-Cl stretch (methyl) | The carbon-chlorine bond of the chloromethyl group. |

| ~3100-3000 | Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring. |

| ~2950-2850 | Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds of the chloromethyl group. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Chloromethyl)-4-cyanobenzoyl chloride, with a molecular weight of 214.05 g/mol , Electron Ionization (EI) would be a suitable technique.

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments. The expected intensity ratio for a fragment with two chlorine atoms is approximately 9:6:1.[3]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-(Chloromethyl)-4-cyanobenzoyl chloride in EI-MS.

Predicted Key Fragments:

| m/z | Ion Formula | Identity |

| 214, 216, 218 | [C₉H₅³⁵Cl₂NO]⁺˙, [C₉H₅³⁵Cl³⁷ClNO]⁺˙, [C₉H₅³⁷Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 179, 181 | [C₉H₅³⁵ClNO]⁺˙, [C₉H₅³⁷ClNO]⁺˙ | [M - Cl]⁺ |

| 165, 167 | [C₈H₄³⁵ClNO]⁺, [C₈H₄³⁷ClNO]⁺ | [M - CH₂Cl]⁺ |

| 151, 153 | [C₈H₅³⁵ClN]⁺˙, [C₈H₅³⁷ClN]⁺˙ | [M - COCl]⁺ |

| 116 | [C₈H₄N]⁺ | [M - Cl - COCl]⁺ |

Experimental Protocols

While data for the target molecule is not presented, the following are generalized, standard operating procedures for acquiring the types of spectra discussed.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 220-240 ppm, relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

IR Spectroscopy Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan the desired mass range (e.g., m/z 40-300).

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of 2-(Chloromethyl)-4-cyanobenzoyl chloride. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous structures, offer a valuable resource for researchers working with this compound. It is anticipated that these predictions will closely match experimentally obtained data and will aid in the rapid and accurate characterization of this important synthetic intermediate.

References

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

PubChem. 4-Cyanobenzoyl chloride. [Link]

-

SpectraBase. p-cyanobenzoyl chloride. [Link]

-

MassBank of North America. Spectrum VF-NPL-QTOF005278 for [(1aS,1bS,2S,5aR,6S,6aS) - MassBank of North America. [Link]

-

PubChem. 2-Chlorobenzoyl chloride. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

-

CAS Common Chemistry. 4,4′-Bipyridinium, 1,1′-bis(phenylmethyl)-, chloride (1:2). [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

Espacenet. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128. [Link]

-

MDPI. Mechanochemical Synthesis of the Catechol-Theophylline Cocrystal: Spectroscopic Characterization and Molecular Structure. [Link]

-

Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

Sources

The Pivotal Role of 2-(Chloromethyl)-4-cyanobenzoyl Chloride in SSRI Synthesis: A Technical Deep Dive

Executive Summary

2-(Chloromethyl)-4-cyanobenzoyl chloride (CAS 445312-07-2) represents a critical evolution in the process chemistry of selective serotonin reuptake inhibitors (SSRIs), specifically Citalopram and its S-enantiomer, Escitalopram . While early medicinal chemistry routes relied on direct Grignard additions to phthalide precursors—often resulting in variable yields and difficult purifications—the isolation or in situ generation of this "ring-opened" di-chloro intermediate allows for precise stoichiometric control and suppression of side reactions. This guide analyzes the discovery, synthetic utility, and handling protocols of this intermediate, serving as a reference for process chemists and drug development professionals.

Identity and Therapeutic Context

Chemical Identity[1][2][3]

-

IUPAC Name: 2-(Chloromethyl)-4-cyanobenzoyl chloride

-

CAS Number: 445312-07-2

-

Molecular Formula: C

H -

Molecular Weight: 214.05 g/mol

-

Key Functional Groups: Acyl chloride (highly reactive electrophile), Benzyl chloride (alkylating agent), Nitrile (masked carboxylic acid/stabilizing group).

Therapeutic Linkage

This compound is the activated "open-chain" form of 5-cyanophthalide , the primary building block for Citalopram (Celexa) and Escitalopram (Lexapro). These drugs are among the most prescribed antidepressants globally. The transition from the cyclic phthalide to this linear di-chloro species is the gateway step that enables the subsequent construction of the dihydroisobenzofuran core.

Discovery and Patent History

The history of 2-(chloromethyl)-4-cyanobenzoyl chloride is inextricably linked to the optimization of the Citalopram manufacturing process.

The "Classic" Lundbeck Route (1970s)

The original patents filed by H. Lundbeck A/S (e.g., US Patent 4,136,193) described the synthesis of Citalopram via two successive Grignard reactions on 5-cyanophthalide.

-

Challenge: Direct addition of 4-fluorophenylmagnesium bromide to the lactone (phthalide) often led to mixtures of mono-addition (ketone) and di-addition (diol) products, or over-reaction. Controlling the regioselectivity and preventing "double addition" before the second Grignard reagent (the dimethylaminopropyl chain) could be introduced was chemically challenging at scale.

The "Activated Ring-Opening" Evolution (Late 1990s - 2000s)

Process chemists, including teams at Orion Corporation and various generic manufacturers, sought to bypass the limitations of the direct Grignard route.

-

Innovation: By treating 5-cyanophthalide with thionyl chloride (SOCl

), the stable lactone ring is forced open. This converts the cyclic ester into two distinct electrophilic sites: an acid chloride and a benzyl chloride . -

Advantage: This intermediate allows for a controlled, sequential reaction. The acid chloride reacts rapidly with the first equivalent of the Grignard reagent, while the benzyl chloride remains available for subsequent cyclization steps. This method significantly improved the yield and purity profile of the bulk drug substance.

Synthetic Chemistry & Mechanism

The Transformation

The conversion of 5-cyanophthalide to 2-(chloromethyl)-4-cyanobenzoyl chloride is a dehydrative chlorination.

Reaction Scheme:

Mechanistic Insight

-

Activation: The carbonyl oxygen of the phthalide attacks the sulfur of thionyl chloride, activating the ester.

-

Ring Opening: Chloride ion attack (S

2-like) at the benzylic position or the carbonyl carbon opens the lactone ring. -

Chlorination: The resulting intermediate possesses a carboxylic acid and a benzylic alcohol (or their activated equivalents). Excess thionyl chloride converts the carboxylic acid to the acyl chloride and the benzylic alcohol to the benzyl chloride .

-

Result: A highly reactive, bifunctional electrophile is generated.

Experimental Protocol (Typical Process Conditions)

Note: This protocol is a synthesis of literature methods and should be validated in a controlled lab environment.

| Parameter | Specification | Causality/Reasoning |

| Precursor | 5-Cyanophthalide (1.0 eq) | Starting material.[1][2] Purity >98% required to avoid difficult downstream purification. |

| Reagent | Thionyl Chloride (1.2 - 1.5 eq) | Acts as both solvent and reagent. Excess ensures complete conversion of acid and alcohol moieties. |

| Catalyst | DMF (0.5 - 1.0 mol%) | Vilsmeier-Haack type activation facilitates the reaction of SOCl |

| Temperature | 70°C - 80°C (Reflux) | Required to overcome the activation energy of the stable phthalide ring opening. |

| Reaction Time | 2 - 4 Hours | Monitored by HPLC (methanol quench) to ensure disappearance of phthalide. |

| Work-up | Distillation / Evaporation | Excess SOCl |

Downstream Application: The Grignard Coupling

Once generated, 2-(chloromethyl)-4-cyanobenzoyl chloride is typically not stored for long periods. It is reacted immediately with 4-fluorophenylmagnesium bromide .

-

Acylation: The Grignard reagent attacks the highly reactive acyl chloride selectively to form the ketone (benzophenone derivative).

-

Cyclization: Under basic conditions (or subsequent treatment), the benzylic chloride is displaced by the oxygen of the newly formed ketone (after reduction) or via a separate cyclization mechanism to form the isobenzofuran ring.

-

Final Steps: Alkylation with dimethylaminopropyl chloride yields the final Citalopram molecule.

Visualization of the Pathway

The following diagram illustrates the strategic position of this intermediate in the Citalopram synthesis workflow.

Caption: The "Activated Ring-Opening" pathway converts the stable phthalide into a reactive di-chloro species, enabling controlled Grignard addition.

Technical Specifications & Safety

Analytical Characterization[3]

-

HPLC: The acid chloride is unstable on reverse-phase columns. It is typically derivatized with methanol to form the methyl ester (Methyl 2-(chloromethyl)-4-cyanobenzoate) for analysis.

-

1H NMR (CDCl

): Distinctive singlet for the benzylic -CH

Handling Precautions

-

Moisture Sensitivity: Reacts violently with water to release HCl gas and revert to the dicarboxylic acid/alcohol derivatives. Must be handled under inert atmosphere (N

or Ar). -

Lachrymator: Like most benzyl chlorides and acid chlorides, it is a potent irritant to eyes and mucous membranes. Full PPE (fume hood, gloves, goggles) is mandatory.

References

-

Lundbeck A/S. (1979). Method for the preparation of citalopram. US Patent 4,136,193.[3] Link

-

Pietikäinen, P., et al. (Orion Corp). (2002).[4] Process for the preparation of citalopram. WO Patent 2002060885. (Describes the halogenation of phthalides).

-

ChemicalBook. (2024). Product entry for 2-(chloromethyl)-4-cyanobenzoyl chloride (CAS 445312-07-2). Link

- Xu, L.F., & Zheng, T.C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. (Context on reactivity of 2-cyanobenzyl chlorides).

Sources

- 1. US20020028956A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 2. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]

- 3. PROCESS FOR THE MANUFACTURE OF SALTS OF CITALOPRAM - Patent 1169314 [data.epo.org]

- 4. patents.justia.com [patents.justia.com]

Theoretical Framework for Predicting the Reactive Dichotomy of 2-(Chloromethyl)-4-cyanobenzoyl Chloride

An In-depth Technical Guide

Abstract: 2-(Chloromethyl)-4-cyanobenzoyl chloride is a bifunctional electrophilic reagent of significant interest in medicinal chemistry and materials science. It possesses two distinct reactive centers: a highly electrophilic acyl chloride and a benzylic chloride. This dual reactivity presents both a synthetic opportunity and a challenge in selectivity. This guide provides a comprehensive theoretical framework, grounded in modern computational chemistry, for analyzing, predicting, and ultimately controlling the reactivity of this molecule. We will explore the electronic landscape of the molecule, delineate the competing reaction pathways, and present a validated computational workflow for determining kinetic and thermodynamic preferences for nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of complex, multifunctional reagents.

Introduction: The Challenge of Selective Functionalization

In the landscape of modern organic synthesis, particularly in the construction of complex pharmaceutical scaffolds, reagents with multiple, orthogonally reactive functional groups are invaluable. 2-(Chloromethyl)-4-cyanobenzoyl chloride (CAS No: 445312-07-2) epitomizes such a molecule. Its structure is characterized by two potent electrophilic sites: the carbonyl carbon of the benzoyl chloride and the benzylic carbon of the chloromethyl group.

The synthetic utility of this molecule is predicated on the ability to selectively target one site in the presence of the other. Will a given nucleophile attack the "harder" acyl carbon via nucleophilic acyl substitution, or will it displace the chloride from the "softer" benzylic carbon via an S_N2 pathway? Answering this question through empirical trial-and-error is resource-intensive. Theoretical and computational studies, however, offer a predictive, atomistically-detailed understanding that can guide experimental design from the outset.

This guide will dissect the reactivity of 2-(Chloromethyl)-4-cyanobenzoyl chloride using the principles of computational quantum chemistry, focusing on Density Functional Theory (DFT) as the primary investigative tool.

Molecular Architecture and Electronic Profile

The reactivity of a molecule is a direct consequence of its electronic structure. The title compound features a benzene ring substituted with three key functional groups whose electronic interplay dictates the electrophilicity of the reactive centers.

| Property | Value | Source |

| Chemical Formula | C₉H₅Cl₂NO | |

| Molecular Weight | 214.05 g/mol | |

| CAS Number | 445312-07-2 |

Electronic Influence of Substituents:

-

Acyl Chloride (-COCl): This group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It strongly deactivates the aromatic ring towards electrophilic attack and renders the carbonyl carbon a potent electrophile.

-

Cyano Group (-CN): Positioned para to the chloromethyl group, the nitrile is one of the strongest electron-withdrawing groups. Its influence is primarily felt through a strong resonance (-M) effect, which significantly reduces electron density across the aromatic system.

-

Chloromethyl Group (-CH₂Cl): This group is inductively electron-withdrawing (-I). Crucially, it provides a benzylic carbon atom, a classic site for nucleophilic substitution.

The confluence of these effects results in a highly electron-deficient aromatic ring. This has a profound impact on the two primary reaction pathways, specifically by modulating the stability of any potential cationic intermediates and influencing the activation barriers of substitution reactions.

Caption: Key electrophilic centers in 2-(Chloromethyl)-4-cyanobenzoyl chloride.

Theoretical Framework and Computational Strategy

To rigorously evaluate the competitive reactivity, we employ Density Functional Theory (DFT), a computational method that provides a robust balance between accuracy and computational cost for systems of this size. Our analysis hinges on two complementary approaches: Conceptual DFT for initial reactivity prediction and Transition State Theory for quantitative kinetic analysis.

Conceptual DFT: Mapping Electrophilic Potential

Before calculating full reaction pathways, reactivity indices derived from Conceptual DFT can provide a rapid assessment of the most probable site for nucleophilic attack. Key indices include:

-

Fukui Function (f⁺(r)): This function identifies regions within a molecule that are most susceptible to a nucleophilic attack. A higher value of f⁺(r) on an atom indicates greater reactivity towards nucleophiles.

-

Local Electrophilicity Index (ωₖ): This index quantifies the electrophilic character of a specific atomic site within the molecule. The site with the highest ωₖ is predicted to be the most reactive towards a nucleophile.[1]

These calculations are computationally inexpensive and provide a powerful hypothesis for which reaction pathway will dominate.

Transition State Theory: Quantifying Reaction Barriers

The ultimate determinant of the kinetically preferred reaction pathway is the height of the activation energy barrier (ΔG‡). By locating the transition state (TS) structure for each potential reaction and calculating its free energy relative to the reactants, we can quantitatively compare the competing pathways.

-

Pathway A: Nucleophilic Acyl Substitution at the benzoyl chloride.

-

Pathway B: S_N2 Nucleophilic Substitution at the chloromethyl group.

The reaction with the lower ΔG‡ will be exponentially faster and thus yield the major product under kinetic control.

Detailed Computational Workflow

A reliable theoretical study requires a systematic and verifiable protocol. The following workflow ensures the integrity of the calculated potential energy surfaces and reaction energetics.

Caption: Standard workflow for computational analysis of reaction pathways.

Protocol: Calculating Activation Barriers

-

Model System Definition: Choose a model nucleophile (e.g., ammonia, hydroxide) and a solvent model (e.g., Polarizable Continuum Model, PCM, for water or acetonitrile).

-

Geometry Optimization: Optimize the 3D structures of the reactants (2-(chloromethyl)-4-cyanobenzoyl chloride and the nucleophile), the transition states for both pathways, and the final products. A common level of theory is DFT with the B3LYP functional and a 6-31G(d) basis set.

-

Frequency Calculation: Perform a frequency calculation on all optimized structures.

-

Validation: For reactants and products, this confirms they are true energy minima (zero imaginary frequencies). For a transition state, it confirms it is a first-order saddle point (exactly one imaginary frequency).

-

Data Extraction: This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

-

Transition State Confirmation: For each transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that the TS structure correctly connects the corresponding reactants and products on the potential energy surface.

-

Energy Refinement: To improve accuracy, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or a def2-TZVP).

-

Gibbs Free Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactants) This value is computed for both Pathway A and Pathway B for direct comparison.

Analysis of Competing Pathways: A Theoretical Prediction

While the exact quantitative results depend on the chosen nucleophile and solvent, a robust qualitative and semi-quantitative prediction can be made based on fundamental chemical principles and literature on similar systems.[2]

Pathway A: Nucleophilic Acyl Substitution

This reaction proceeds through a classic tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, enhanced by the adjacent chlorine and the electron-withdrawing nature of the aromatic ring, suggests this is a very facile process. The primary barrier is the formation of the sterically hindered and high-energy tetrahedral intermediate.

Pathway B: S_N2 Substitution at the Benzylic Carbon

The alternative is a substitution at the chloromethyl group. We must first consider the viability of both S_N1 and S_N2 mechanisms.

-

S_N1 Viability: An S_N1 mechanism would proceed via a benzylic carbocation. However, this intermediate would be catastrophically destabilized by the powerful electron-withdrawing effects of the ortho-benzoyl chloride and para-cyano groups. Therefore, the S_N1 pathway is considered theoretically implausible.

-

S_N2 Pathway: An S_N2 reaction avoids a cationic intermediate, proceeding through a pentacoordinate transition state. This is a viable pathway. The rate of this reaction will be sensitive to the steric bulk of the nucleophile.

Predicted Selectivity

The core theoretical question is the relative heights of the activation barriers (ΔG‡) for the acyl substitution versus the S_N2 substitution.

| Pathway | Mechanism | Key Influencing Factors | Predicted Relative Barrier |

| A: Acyl Attack | Tetrahedral Addition-Elimination | - Extreme electrophilicity of C=O carbon- Steric hindrance at transition state | Low |

| B: Benzylic Attack | S_N2 | - S_N1 path blocked by electronic effects- Relatively unhindered benzylic carbon | Moderately Low |

Hypothesis: For most common nucleophiles (e.g., amines, alcohols), the exceptional electrophilicity of the acyl chloride carbon will result in a lower activation barrier compared to the S_N2 attack at the benzylic position. Therefore, Pathway A is predicted to be the dominant kinetic pathway.

This prediction can be visualized on a reaction coordinate diagram.

Caption: Predicted reaction coordinate diagram showing lower ΔG‡ for acyl attack.

Practical Implications and Experimental Validation

The theoretical prediction that acylation is the kinetically favored process provides clear guidance for synthetic chemists. To achieve selective reaction at the acyl chloride, one would typically use a nucleophile under standard conditions (e.g., an amine with a non-nucleophilic base at low to ambient temperature).

Conversely, achieving selective substitution at the chloromethyl site would require a more nuanced strategy. One might need to:

-

Protect the Acyl Chloride: Temporarily convert the acyl chloride to a less reactive group.

-

Use a Specific Catalyst: Employ a catalyst that selectively activates the C-Cl bond.

-

Leverage HSAB Theory: Use a very "soft" nucleophile (e.g., a thiol or iodide) that might preferentially attack the softer benzylic carbon over the harder carbonyl carbon.

Protocol: Experimental Validation

-

Reaction Setup: Dissolve 2-(chloromethyl)-4-cyanobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Nucleophile Addition: Cool the solution to 0 °C and add the chosen nucleophile (e.g., benzylamine, 1.05 eq) dropwise. Include a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of products.

-

Workup and Isolation: After completion, quench the reaction, perform an extractive workup, and purify the products via column chromatography.

-

Characterization: Analyze the purified products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures and determine the product ratio, thereby validating the theoretical prediction.

Conclusion and Future Outlook

The dual reactivity of 2-(Chloromethyl)-4-cyanobenzoyl chloride makes it a challenging yet powerful synthetic building block. This guide has established a robust theoretical framework for dissecting its chemical behavior. Through a combination of Conceptual DFT and Transition State Theory, we predict that nucleophilic attack will preferentially occur at the highly electrophilic acyl chloride carbon for most common nucleophiles. This prediction is rooted in the fundamental electronic properties of the molecule, where the electron-withdrawing substituents activate the acyl group while simultaneously destabilizing the S_N1 pathway at the benzylic position.

These computational insights provide actionable intelligence for laboratory work, enabling chemists to design reaction conditions that favor a desired outcome, thereby saving time and resources. Future theoretical work could expand upon this foundation by exploring a wider range of nucleophiles (hard, soft, bulky), different solvent environments, and the potential for catalytic systems to invert the innate selectivity of this versatile reagent.

References

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media . National Institutes of Health (NIH). [Link]

-

CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS . ScienceMadness.org. [Link]

-

The chloromethylation of an aromatic or heteroaromatic ring is of great importance . Science of Synthesis. [Link]

-

Chloromethylation Reaction and its Mechanism . Filo. [Link]

-

New studies in aromatic chloromethylation . Durham E-Theses. [Link]

-

Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry . YouTube. [Link]

-

O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1 . ResearchGate. [Link]

Sources

Methodological & Application

Advanced Functionalization Strategies: 2-(Chloromethyl)-4-cyanobenzoyl Chloride in Polymer Science

Executive Summary & Chemical Profile

2-(Chloromethyl)-4-cyanobenzoyl chloride (CAS: 445312-07-2) is a high-value, heterofunctional aromatic building block. While historically recognized as a critical intermediate in the synthesis of the antidepressant Citalopram [1], its unique trifunctional architecture—comprising an acid chloride , a benzylic chloromethyl group, and a cyano moiety—positions it as a potent tool for advanced polymer synthesis.

This guide outlines the protocols for utilizing this reagent to synthesize side-chain functionalized polyamides and reactive polymer precursors . By leveraging the orthogonal reactivity of the acid chloride (fast kinetics) and the chloromethyl group (latent reactivity), researchers can create polymer backbones capable of precise post-polymerization modification (PPM), essential for drug delivery systems, conducting polymers, and functional coatings.

Chemical Profile

| Property | Specification |

| Chemical Name | 2-(Chloromethyl)-4-cyanobenzoyl chloride |

| CAS Number | 445312-07-2 |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Key Functional Groups | 1.[1][2][3] Acid Chloride (-COCl): Primary polymerization handle.2. Chloromethyl (-CH₂Cl): Secondary functionalization site (electrophilic).3. Cyano (-CN): Electronic tuner / dipole / precursor to tetrazoles. |

| Solubility | Soluble in DCM, THF, Toluene, DMF (reacts with protic solvents). |

| Reactivity Class | High (Moisture Sensitive / Lachrymator). |

Mechanistic Insight: Orthogonal Reactivity

The utility of 2-(chloromethyl)-4-cyanobenzoyl chloride in polymer science relies on the reactivity differential between its two electrophilic sites.

-

Primary Polymerization (Kinetic Control): The acid chloride is highly susceptible to nucleophilic attack by amines or alcohols at low temperatures (-10°C to 0°C). Under these conditions, the chloromethyl group remains largely intact, preserving it for future use.

-

Secondary Functionalization (Thermodynamic Control): The pendant chloromethyl group is a benzylic halide. It is activated for nucleophilic substitution (

) but requires elevated temperatures or stronger nucleophiles (e.g., azides, thiolates) compared to the acid chloride. -

Electronic Tuning: The cyano group at the 4-position is electron-withdrawing. This increases the electrophilicity of the acid chloride (making polymerization faster) and stabilizes the benzylic position against premature ionization (

), favoring controlled

Figure 1: Orthogonal reactivity pathway. The acid chloride drives backbone formation, while the chloromethyl group serves as a latent handle for functionalization.

Application Protocols

Protocol A: Synthesis of Chloromethyl-Functionalized Polyamide

Objective: To synthesize a polyamide backbone with reactive pendant chloromethyl groups, avoiding crosslinking or premature substitution.

Materials:

-

Monomer A: 2-(Chloromethyl)-4-cyanobenzoyl chloride (10 mmol, 2.14 g)

-

Monomer B: 1,6-Hexanediamine (10 mmol, 1.16 g)

-

Base: Triethylamine (TEA) or Pyridine (22 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) for higher MW.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolve Monomer B (1,6-Hexanediamine) and TEA in 20 mL of anhydrous DCM. Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents the amine from attacking the chloromethyl group.

-

-

Monomer Addition:

-

Dissolve Monomer A (2-(Chloromethyl)-4-cyanobenzoyl chloride) in 15 mL of anhydrous DCM.

-

Add the Monomer A solution dropwise to the stirring amine solution over 30 minutes. Maintain internal temperature below 0°C.

-

-

Polymerization:

-

Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours.

-

Note: The solution will become viscous. If precipitation occurs (common in DCM), switch to NMP or add LiCl (5% w/v) to improve solubility.

-

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large excess of cold Methanol (300 mL). The methanol will quench unreacted acid chlorides and remove TEA-HCl salts.

-

Filter the white solid and wash extensively with water (to remove salts) and methanol.

-

Vacuum dry at 40°C for 24 hours.

-

-

Characterization Check:

-

1H NMR (DMSO-d6): Verify the presence of the benzylic protons (-CH₂Cl) around δ 4.8-5.0 ppm. Absence of this peak suggests crosslinking.

-

IR Spectroscopy: Look for Amide I/II bands (1650/1540 cm⁻¹) and the Cyano stretch (2230 cm⁻¹).

-

Protocol B: Post-Polymerization Modification (Click Chemistry)

Objective: To convert the pendant chloromethyl groups into azide groups for "Click" chemistry (CuAAC) or direct substitution with thiols.

Context: This step demonstrates the utility of the "latent" functionality preserved in Protocol A.

Materials:

-

Polymer: Chloromethyl-functionalized polyamide (from Protocol A).

-

Reagent: Sodium Azide (NaN₃).

-

Solvent: DMF or DMSO.

Methodology:

-

Dissolution:

-

Dissolve 1.0 g of the polymer in 15 mL of DMF.

-

-

Azidation (Substitution):

-

Add Sodium Azide (1.5 equivalents relative to chloromethyl units).

-